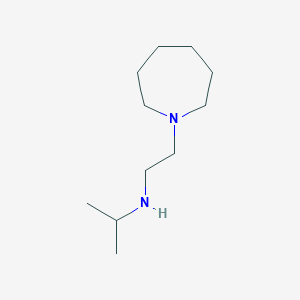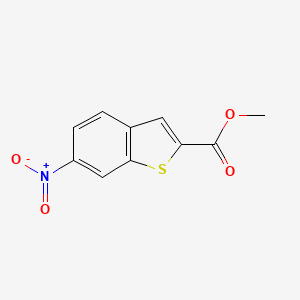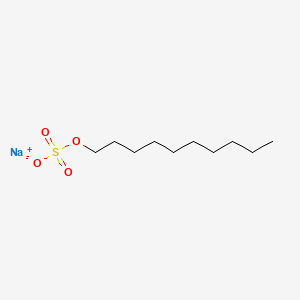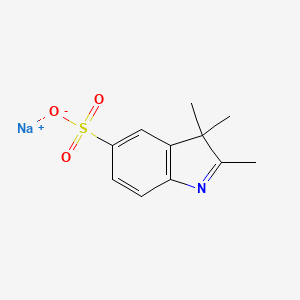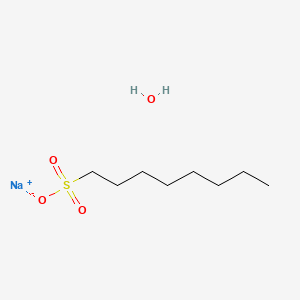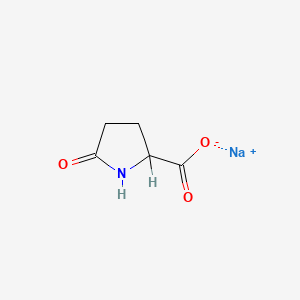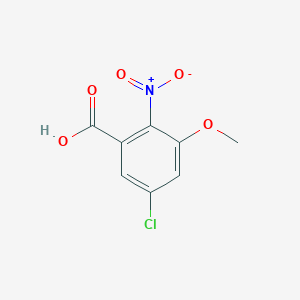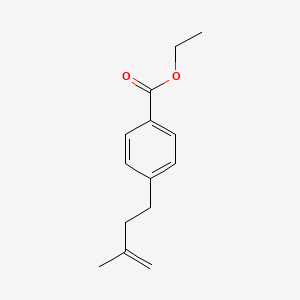
4-(4-Carboethoxyphenyl)-2-methyl-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Carboethoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C₁₃H₁₆O₂. It is used in various scientific research applications, including drug synthesis, material science, and organic chemistry studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene typically involves the reaction of ethyl p-aminobenzoate with N-methylaniline in the presence of triethyl orthoformate. The reaction is carried out at a temperature of 80-90°C . Another method involves the condensation of ethylaminobenzoate with N-methyl formyl aniline in the presence of thionyl chloride or trifluoromethanesulfanhydride anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-(4-Carboethoxyphenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
4-(4-Carboethoxyphenyl)-2-methyl-1-butene has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential role in drug development, particularly in the inhibition of acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer’s disease.
Medicine: Investigated as a potential therapeutic agent for cognitive disorders.
Industry: Utilized in material science for the development of new materials and in organic chemistry studies.
作用機序
The mechanism of action of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as acetylcholinesterase (AChE). By inhibiting AChE, the compound can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. The pathways involved include the inhibition of AChE activity and the subsequent increase in acetylcholine levels.
類似化合物との比較
Similar Compounds
4-Carboethoxyphenyl cyclopentyl ketone: Similar in structure but with a cyclopentyl group instead of a butene group.
3-(4-Carboethoxyphenyl)-2-methyl-1-propene: Similar in structure but with a propene group instead of a butene group.
4-Carboethoxyphenyl cyclohexyl ketone: Similar in structure but with a cyclohexyl group instead of a butene group.
Uniqueness
4-(4-Carboethoxyphenyl)-2-methyl-1-butene is unique due to its specific structure, which allows it to interact with acetylcholinesterase and potentially serve as a therapeutic agent for cognitive disorders. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis and material science.
特性
IUPAC Name |
ethyl 4-(3-methylbut-3-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYUKZSJVNUCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641161 |
Source


|
| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-92-2 |
Source


|
| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
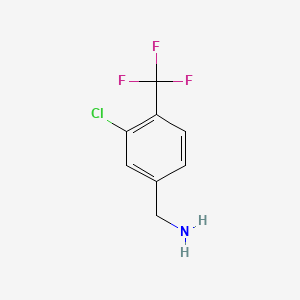
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
